molecular formula C18H10ClFN2S2 B2803728 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine CAS No. 670269-94-0

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

Cat. No. B2803728
CAS RN: 670269-94-0
M. Wt: 372.86
InChI Key: DCFLLEVHOORWPZ-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been used in the synthesis of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents . It has also been incorporated into iridium(III) complexes for efficient orange-to-yellow electroluminescence with low efficiency roll-off .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .


Molecular Structure Analysis

The molecular structure of “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” is complex, with a thieno[2,3-d]pyrimidine core and various substituents. The structure–activity relationship (SAR) studies indicate that certain moieties are beneficial for improving the antitumor activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions contribute to the formation of the thieno[2,3-d]pyrimidine ring and the attached substituents.

Scientific Research Applications

Synthesis and Structural Analysis

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex molecule that has been explored in various scientific contexts, particularly in organic chemistry and pharmaceutical research. One study focuses on the synthesis of substituted thienopyrimidines, a category that includes compounds like 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. This synthesis involves multiple steps, including treatment with ethyl cynoacetate and chloroformate, followed by cyclisation and nucleophilic substitution reactions (More et al., 2013). Another study presents the crystal structure of a related molecule, providing insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's chemical behavior (Li et al., 2007).

Biological Activities

Thienopyrimidine derivatives, including 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, have been studied for their potential biological activities. For instance, some thienopyrimidine derivatives have been investigated as antimicrobial and anti-inflammatory agents, indicating a wide range of possible applications in medicinal chemistry (Tolba et al., 2018). Another research area involves the synthesis of various thieno[2,3-d]pyrimidine derivatives with potential anticonvulsive activities, highlighting the pharmaceutical significance of these compounds (Mkrtchyan et al., 1998).

Advanced Synthesis Techniques

Recent advancements in synthetic techniques have also been applied to compounds like 4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. A study showcases the use of microwave-assisted synthesis for creating 2-aminothiophene-3-carboxylic acid derivatives, a precursor to thieno[2,3-d]pyrimidines. This method offers advantages such as reduced reaction time and simplified purification processes, making it an efficient approach for synthesizing these complex molecules (Hesse et al., 2007).

Future Directions

The future directions for research on “4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine” could include further exploration of its potential applications in medicine and materials science. For instance, its use as an antitumor agent and in organic light-emitting diodes suggests promising avenues for future research.

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2S2/c19-12-3-7-14(8-4-12)24-18-16-15(9-23-17(16)21-10-22-18)11-1-5-13(20)6-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLLEVHOORWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine

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